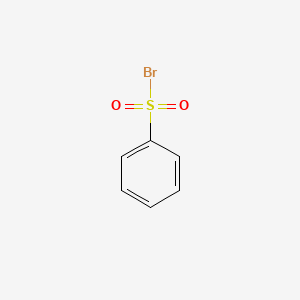

N-Hydroxy-4-methylbenzimidoyl chloride

Vue d'ensemble

Description

Mechanism of Cellulose Dissolution in Ionic Liquids

The study of cellulose dissolution in ionic liquids, specifically in 1-n-butyl-3-methylimidazolium chloride ([C4mim]Cl), reveals that the solvation process involves hydrogen bonding between the hydroxyl protons of cellulose and the chloride ions of the ionic liquid. This interaction occurs in a 1:1 stoichiometry, indicating a specific and direct solvation mechanism that could be crucial for understanding and improving cellulose processing using ionic liquids .

Cu-Mediated Stereoselective Annulation

The synthesis of 4H-1,2-oxazin-4-ones through a Cu-mediated stereoselective [4+2] annulation between N-hydroxybenzimidoyl cyanides and norbornene is a significant advancement. This reaction demonstrates high stereoselectivity and excellent yields under mild conditions. The process involves the sequential formation of C-O and C-C bonds, and the study presents 26 examples to illustrate the reaction's versatility and control experiments to shed light on the reaction mechanism .

Radical C(sp3)-H Heck-type Reaction

A novel radical C(sp3)-H Heck-type reaction has been developed for the synthesis of alkenols using N-alkoxybenzimidoyl chlorides as alkoxyl radical precursors. This photoredox catalysis-based reaction allows for the construction of various alkenols under redox-neutral conditions. The study highlights the reaction's scalability, ease of derivatization, and the development of tunable redox potentials for the precursors .

Homologation of Aldehydes and Ketones

N-Methyl-C-(trichlorotitanio)formimidoyl Chloride is presented as an efficient reagent for the homologation of aldehydes and ketones to α-hydroxycarboxamides. The reaction, a new modification of the Passerini reaction, yields high percentages of the desired products, even with ketones prone to enolization. This study provides a valuable alternative to previously used organotitanium reagents, simplifying the preparation process .

Synthesis and Chemistry of N-(2-Aminophenyl)-2-hydroxy-5-methylbenzimidoyl Cyanide

The reaction of a dithiazolylidene compound with benzene-1,2-diamine leads to the synthesis of N-(2-aminophenyl)-2-hydroxy-5-methylbenzimidoyl cyanide. Depending on the acidic media conditions, this compound can cyclize to form various heterocyclic structures, demonstrating the versatility and reactivity of the synthesized benzimidoyl cyanide .

Analysis of Methyl 4-hydroxybenzoate

Methyl 4-hydroxybenzoate, also known as methyl paraben, is analyzed through single crystal X-ray structure determination, Hirshfeld surface analysis, and computational calculations. The study provides insights into the intermolecular interactions and crystal packing of this widely used preservative. The correlation between experimental and computed vibrational spectra, along with the analysis of frontier orbital energies, contributes to the understanding of the molecule's pharmaceutical activity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Synthesis

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. The compound is characterized by various spectroscopic methods and X-ray analysis, highlighting its potential as a bidentate directing group for metal-catalyzed C–H bond functionalization reactions .

Cocrystal Analysis

The cocrystal containing 2-hydroxy-4-methyl-N-propanoylbenzohydrazide and 2-hydroxy-N-(2-hydroxy-4-methylbenzoyl)-6-methylbenzohydrazide is analyzed, revealing intramolecular N—H⋯O interactions that stabilize the molecules' conformations. The crystal structure is further stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, demonstrating the importance of these interactions in the solid-state .

Schiff Bases Synthesis and Crystal Structures

Two Schiff bases synthesized from 5-bromo-3-methoxysalicylaldehyde are characterized by elemental analysis and X-ray single crystal determination. The study provides detailed crystallographic data and describes the intermolecular interactions that contribute to the formation of chain structures within the crystal lattice .

Aroylation of N-Phenylbenzimidoyl Chlorides

The catalytic action of 1,3-dimethylimidazolium iodide is utilized for the aroylation of N-phenylbenzimidoyl chlorides with aromatic aldehydes. The resulting N-(α-aroylbenzylidene)anilines are then treated with diluted hydrochloric acid to produce benzils in excellent yields. This study showcases the efficiency of azolium salts as catalysts in organic synthesis .

Applications De Recherche Scientifique

Radiofluorination and Radiopharmaceuticals

- N-Hydroxy-4-fluorobenzimidoyl chloride is used in radiofluorination, reacting rapidly with alkenes and alkynes under mild conditions. This process is suitable for preparing low-molecular weight radiopharmaceuticals (Zlatopolskiy et al., 2012).

Synthesis and Chemistry

- It's involved in the synthesis of various compounds, such as N-(2-Aminophenyl)-2-hydroxy-5-methylbenzimidoyl cyanide (Koyioni & Koutentis, 2019).

Molecularly Imprinted Polymers

- In the field of environmental science, it's used in designing molecularly imprinted polymers (MIPs) for removing contaminants like 4-Hydroxy benzoic acid, a metabolite of Paraben (Das, Wankhade & Kumar, 2021).

Electrochemistry

- The compound finds application in the study of electrochemistry, particularly in ionic liquids. It has been investigated for its reaction kinetics and by-products in specific ionic liquid environments (Xiao & Johnson, 2003).

Crude Oil Recovery and Antimicrobial Efficacy

- It's used in synthesizing surfactants for improving crude oil recovery. Additionally, these surfactants exhibit high antimicrobial efficacy against various bacteria and fungi (Betiha et al., 2020).

Chemical Synthesis

- A novel rearrangement reaction of hydroxybenzimidoyl chloride has been established for efficient synthesis of 1,3-diphenylurea derivatives (Song et al., 2021).

18F-labelled Isoxazoles Synthesis

- It's used as a building block for synthesizing 18 F-labelled 3,4-diarylsubstituted isoxazoles (Roscales & Kniess, 2019).

Orientations Futures

The future directions for “N-Hydroxy-4-methylbenzimidoyl chloride” could involve further exploration of its reactivity under different conditions, as well as its potential applications in various chemical reactions. The use of mechanochemistry, which can alter chemical reactivity and selectivity compared to solution-based counterparts, is a promising area for future research .

Propriétés

IUPAC Name |

(1Z)-N-hydroxy-4-methylbenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLYVEMDVAPUMV-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-4-methylbenzimidoyl chloride | |

CAS RN |

36288-37-6 | |

| Record name | N-hydroxy-4-methylbenzene-1-carbonimidoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Allyloxy)phenyl]methanol](/img/structure/B1279152.png)

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)